2-Amino-4-chlorobenzenethiol
Overview
Description
2-Amino-4-chlorobenzenethiol is an organic compound with the molecular formula C6H6ClNS. It is characterized by the presence of an amino group, a chlorine atom, and a thiol group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
It’s known that this compound reacts with aromatic aldehydes and cyclohexanecarboxaldehyde . The role of these targets is typically to facilitate the formation of other compounds through chemical reactions .
Mode of Action
2-Amino-4-chlorobenzenethiol interacts with its targets (aromatic aldehydes and cyclohexanecarboxaldehyde) to afford the corresponding thiazole and thiazoline derivatives . It undergoes oxidation in the presence of 1-n-butyl-3-methylimidazolium methylselenite, [bmim] [SeO 2 (OCH 3)] to form the corresponding symmetrical disulfide .
Biochemical Pathways
The formation of thiazole and thiazoline derivatives suggests involvement in sulfur and nitrogen metabolism pathways .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of thiazole and thiazoline derivatives, as well as the corresponding symmetrical disulfide . These transformations suggest potential roles in various chemical reactions and synthesis processes .
Biochemical Analysis
Biochemical Properties
2-Amino-4-chlorobenzenethiol is known to react with aromatic aldehydes and cyclohexanecarboxaldehyde to afford the corresponding thiazole and thiazoline derivatives . It undergoes oxidation in the presence of 1-n-butyl-3-methylimidazolium methylselenite to form the corresponding symmetrical disulfide .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with aromatic aldehydes and cyclohexanecarboxaldehyde to form thiazole and thiazoline derivatives . It also undergoes oxidation to form a symmetrical disulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-chlorobenzenethiol can be synthesized through several methods. One common approach involves the reaction of 2-chloroaniline with sulfur in the presence of a base, such as sodium hydroxide, to introduce the thiol group. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-chlorobenzenethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides in the presence of oxidizing agents like hydrogen peroxide or iodine.
Condensation: It reacts with aldehydes and ketones to form thiazole and thiazoline derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products:
Symmetrical Disulfides: Formed through oxidation reactions.
Thiazole and Thiazoline Derivatives: Formed through condensation reactions with aldehydes and ketones.
Scientific Research Applications
2-Amino-4-chlorobenzenethiol is utilized in various scientific research fields, including:
Comparison with Similar Compounds
2-Aminothiophenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chlorothiophenol: Lacks the amino group, limiting its ability to form hydrogen bonds and participate in nucleophilic substitution.
2-Amino-4-nitrophenol: Contains a nitro group instead of a thiol group, resulting in different reactivity and applications.
Uniqueness: 2-Amino-4-chlorobenzenethiol is unique due to the presence of both an amino group and a thiol group on the benzene ring, which allows it to participate in a wide range of chemical reactions and form diverse products. Its reactivity and versatility make it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-amino-4-chlorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIRMPARLVGMPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143244 | |
Record name | 2-Amino-4-chlorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-00-8, 615-48-5 | |
Record name | 2-Amino-4-chlorobenzenethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenethiol, 2-amino-4-chloro-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-4-chlorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-mercapto-5-chloroanilinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Amino-4-chlorothiophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-Amino-4-chlorobenzenethiol in analytical chemistry?
A1: this compound exhibits strong complexation with molybdenum, forming a colored complex detectable with spectrophotometry. This property enables its use in determining trace amounts of molybdenum in various matrices. For instance, it's been successfully employed to quantify molybdenum in biological samples like rolled oats and whole milk []. The compound also facilitates indirect determination of silicate using a spectrophotometric method [].
Q2: Can you elaborate on the interaction between this compound and molybdenum, and its significance in analytical chemistry?
A2: this compound reacts with molybdenum(VI) to form a green-colored complex extractable with chloroform [, ]. This complex exhibits maximum absorption at a specific wavelength (e.g., 720 nm [], 710 nm []), allowing for quantitative analysis using spectrophotometry. This interaction forms the basis for highly sensitive and selective methods for determining molybdenum and indirectly, other analytes like phosphorus and silicate [, , ].
Q3: How does the structure of this compound contribute to its reactivity and applications?
A3: While specific structural data isn't provided in the excerpts, we can infer key features. The presence of both an amino (-NH2) and a thiol (-SH) group on the benzene ring suggests potential for chelation, forming stable complexes with metal ions like molybdenum(VI) [, ]. This chelating ability underpins its use as a spectrophotometric reagent. Furthermore, research exploring Schiff base derivatives of this compound highlights the influence of structural modifications on its coordination chemistry and potential applications [, ].
Q4: What research has been conducted on the photochemical properties of this compound and its derivatives?
A4: Studies have investigated the photoreduction of nitroaromatic compounds like 2,4-dinitrobenzenethiol and 4-chloro-2-nitrobenzenethiol on silver nanoparticles using visible light. These reactions selectively yield 2-amino-4-nitrobenzenethiol and this compound, respectively []. This research underscores the potential for utilizing light-driven processes to synthesize specific derivatives of this compound. Moreover, it opens avenues for exploring applications in areas like photocatalysis.
Q5: What computational chemistry approaches have been employed to study this compound and its derivatives?
A5: Theoretical studies, including quantum chemical calculations, have been performed to understand the selective photoreduction of nitroaromatic compounds to this compound and its analogs []. Further research employed experimental and theoretical methods, including docking studies, to investigate the properties of 2-hydroxy Schiff base compounds derived from this compound []. These studies contribute to a deeper understanding of the compound's reactivity, electronic structure, and potential for interaction with biological targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.